EB 1089

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

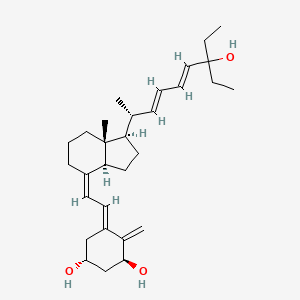

分子式 |

C30H46O3 |

|---|---|

分子量 |

454.7 g/mol |

IUPAC 名称 |

(1R,3S,5E)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/b11-8+,18-9+,23-13-,24-14+/t21-,25-,26-,27+,28+,29-/m1/s1 |

InChI 键 |

LVLLALCJVJNGQQ-QMWUBLQMSA-N |

手性 SMILES |

CCC(CC)(/C=C/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O |

规范 SMILES |

CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

同义词 |

1(S),3(R)-dihydroxy-20(R)-(5'-ethyl-5'-hydroxyhepta-1'(E),3'(E)-dien-1'-yl)-9,10-secopregna-5(Z),7(E),10(19)-triene EB 1089 EB-1089 EB1089 seocalcitol |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of EB 1089 (Seocalcitol)

Introduction

EB 1089, also known as Seocalcitol, is a synthetic analogue of the biologically active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol). It was developed to leverage the potent anti-proliferative, pro-differentiating, and pro-apoptotic properties of calcitriol while minimizing its dose-limiting hypercalcemic side effects.[1][2][3] Structurally, this compound is characterized by modifications to the side chain, including the introduction of 26,27-dimethyl groups and two double bonds, which contribute to its enhanced biological activity profile.[3] This document provides a comprehensive overview of the molecular mechanisms through which this compound exerts its cellular effects, with a focus on its potential therapeutic applications in oncology.

Core Mechanism of Action: Vitamin D Receptor (VDR) Dependent Genomic Pathway

The primary mechanism of action of this compound is mediated through its high-affinity binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[4][5] Upon binding, this compound induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR).[6] This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[6] The recruitment of co-activator or co-repressor proteins to this complex ultimately modulates the transcription of genes involved in a variety of cellular processes, including cell cycle regulation, apoptosis, and differentiation.[4]

One of the key downstream genes regulated by the VDR is CYP24A1, which is involved in the degradation pathway of vitamin D. The induction of CYP24A1 expression is a reliable marker of VDR activation.[4] Studies have shown that this compound is a potent inducer of CYP24A1, confirming its activity through the classical VDR-mediated genomic pathway.[4]

Modulation of Key Signaling Pathways

This compound has been shown to influence several critical signaling pathways implicated in cancer cell survival and proliferation:

-

MAPK Pathway: In B-cell chronic lymphocytic leukemia (B-CLL) cells, this compound-induced apoptosis is associated with the activation of p38 mitogen-activated protein (MAP) kinase and the suppression of extracellular signal-regulated kinase (ERK) activity.[7][8] This modulation of the MAPK pathway leads to the downstream activation of caspase-3, a key executioner caspase in apoptosis.[7][8]

-

PI3K/AKT and Ras/Raf/MEK/MAPK Pathways: When used in combination with tyrosine kinase inhibitors (TKIs) like lapatinib and neratinib in breast cancer cells, this compound enhances the inhibition of AKT and MAPK phosphorylation.[9] These pathways are crucial for promoting proliferation and tumor cell growth.[9]

-

IRE1α-JNK Pathway: In breast cancer cells, this compound has been observed to inhibit the activation of the IRE1α-JNK signaling pathway, which can be involved in cellular stress responses and survival.[10]

Cellular Effects of this compound

The activation of the VDR and modulation of downstream signaling pathways by this compound culminate in several key cellular effects that contribute to its anti-tumor activity:

-

Induction of Apoptosis: this compound is a potent inducer of apoptosis in various cancer cell lines, including breast cancer, colorectal cancer, and B-CLL.[7][11][12][13] The apoptotic mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 and the upregulation of pro-apoptotic proteins such as Bak.[7][12][13] This shifts the Bcl-2/Bax ratio to favor apoptosis.[12] The induction of apoptosis by this compound appears to be p53-independent in some cancer types, suggesting its potential utility in tumors with p53 mutations.[7]

-

Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily in the G0-G1 phase.[11][13] This effect is mediated by the upregulation of cell cycle inhibitors such as p21.[13]

-

Induction of Differentiation: In colorectal tumor cells, this compound has been shown to induce enterocytic differentiation, as evidenced by increased alkaline phosphatase (ALP) activity.[13] Apoptosis in these cells appears to be a subsequent event following the induction of differentiation.[13]

-

Inhibition of Proliferation: this compound is significantly more potent than calcitriol in inhibiting the proliferation of various cancer cell lines.[1][3] This anti-proliferative effect is a direct consequence of its ability to induce cell cycle arrest and apoptosis.

VDR-Independent and Non-Genomic Mechanisms

While the VDR-dependent genomic pathway is central to the action of this compound, there is emerging evidence for VDR-independent and rapid, non-genomic effects. Some studies suggest that this compound can exert antiviral activity independently of the VDR.[4] Additionally, like calcitriol, this compound may interact with a putative membrane-bound VDR (mVDR), identified as the protein disulfide isomerase family A member 3 (PDIA3).[4] This can trigger rapid, non-genomic signaling cascades involving protein kinase C (PKC), phospholipase A2 (PLA2), and the PI3K and MAPK pathways.[4]

Quantitative Data

| Parameter | Cell Line/Model | Value | Reference |

| Potency vs. Calcitriol | In vitro cell growth and differentiation | 50-200 times more potent | [1] |

| LD50 (Apoptosis Induction) | B-cell chronic lymphocytic leukemia (B-CLL) samples | Mean: 2.1 x 10⁻⁸ M (± 1.4 x 10⁻⁸ M) | [7] |

| In Vivo Tumor Progression Inhibition | Nitrosomethylurea-induced rat mammary tumors | Significant inhibition at 0.5 µg/kg body weight | [12] |

| In Vivo Tumor Regression | Nitrosomethylurea-induced rat mammary tumors | Substantial regression at 1 and 2.5 µg/kg | [12] |

| Tolerable Dose in Humans (Phase I) | Advanced breast and colorectal cancer patients | Estimated at around 7 µg/m²/day | [2][14] |

Experimental Protocols

Cell Culture and Proliferation Assays

-

Cell Lines: LNCaP prostate cancer cells, MCF-7 human breast cancer cells, various colorectal adenoma and carcinoma cell lines, and Hodgkin's lymphoma cell lines have been utilized.[5][11][12][13]

-

Treatment: Cells are typically treated with varying concentrations of this compound (e.g., 10 nM, 100 nM, or in dose-response studies) for specified time periods (e.g., 24, 48, 72, 96 hours, or up to 7 days).[5][10][12]

-

Proliferation Measurement: Cell proliferation is often assessed using a water-soluble tetrazolium salt (WST-1) assay or by crystal violet staining to determine relative cell density.[5][10]

Apoptosis Assays

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks. Positive nuclear staining indicates apoptotic cells.[12]

-

Cell Death Detection ELISA: This enzyme-linked immunosorbent assay quantifies cytoplasmic histone-associated DNA fragments (nucleosomes), providing a quantitative measure of apoptosis.[12]

-

Flow Cytometry for Cell Cycle Analysis: Cells are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G0/G1 phase is indicative of cell cycle arrest.[13]

Western Blot Analysis

-

Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.

-

Methodology: Cells are lysed, and protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, p38 MAPK, ERK, IRE1α, JNK, VDR).[5][10][12] Secondary antibodies conjugated to an enzyme (e.g., HRP) are then used for detection via chemiluminescence. β-actin is often used as a loading control to ensure equal protein loading.[10]

In Vivo Tumor Models

-

Xenograft Models: Human cancer cells (e.g., LNCaP prostate cancer cells) are implanted subcutaneously into immunodeficient mice (e.g., nude mice).[11] The mice are then treated with this compound or a vehicle control, and tumor growth is monitored over time.[11]

-

Chemically-Induced Tumor Models: Tumors are induced in rodents using a carcinogen (e.g., nitrosomethylurea in rats to induce mammary tumors).[12] The animals are then treated with this compound, and tumor progression or regression is assessed.[12]

Visualizations

Caption: VDR-Dependent Genomic Signaling Pathway of this compound.

Caption: this compound-Mediated Apoptosis via MAPK and Bcl-2 Pathways.

References

- 1. Seocalcitol (this compound): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I study of the vitamin D analogue this compound in patients with advanced breast and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel vitamin D analog with strong antiproliferative and differentiation-inducing effects on target cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The vitamin D receptor agonist EB1089 can exert its antiviral activity independently of the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clsjournal.ascls.org [clsjournal.ascls.org]

- 6. Structural variants of the vitamin D analogue EB1089 reduce its ligand sensitivity and promoter selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. The vitamin D3 analog EB1089 induces apoptosis via a p53-independent mechanism involving p38 MAP kinase activation and suppression of ERK activity in B-cell chronic lymphocytic leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The addition of calcitriol or its synthetic analog EB1089 to lapatinib and neratinib treatment inhibits cell growth and promotes apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A calcitriol analogue, EB1089, inhibits the growth of LNCaP tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EB1089, a synthetic analogue of vitamin D, induces apoptosis in breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. A phase I study of the vitamin D analogue this compound in patients with advanced breast and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

EB 1089 (Seocalcitol): A Technical Guide to the Vitamin D Analog

Topic: EB 1089 Vitamin D Analog Discovery and History Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, also known as Seocalcitol, is a synthetic analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3). Developed by Leo Pharmaceutical Products, this compound was engineered to retain and enhance the potent antiproliferative and cell-differentiating properties of its natural counterpart while significantly reducing the dose-limiting side effect of hypercalcemia.[1][2] This strategic dissociation of therapeutic and calcemic effects has positioned this compound as a promising agent in oncology.[1][3] Preclinical and clinical investigations have demonstrated its efficacy in inhibiting the growth of various cancer cell lines and tumors, including breast, colorectal, and pancreatic cancer.[4][5][6] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to this compound.

Discovery and Developmental History

The quest for vitamin D analogs with a favorable therapeutic index for cancer treatment emerged from the observation that 1α,25(OH)2D3, in addition to its classical role in calcium homeostasis, is a potent regulator of cell growth and differentiation.[1][2] However, the clinical application of 1α,25(OH)2D3 as an anticancer agent is hampered by its strong calcemic effects.[1] This led to a concerted effort to synthesize analogs with a separation of these activities.

This compound was synthesized and developed by Leo Pharmaceutical Products in Denmark.[2][7] The key structural modification in this compound is an altered side chain, which includes 26,27-dimethyl groups and two double bonds.[2] This modification renders the molecule less susceptible to catabolic degradation and alters its interaction with the vitamin D receptor (VDR) and other proteins, contributing to its unique biological profile.[8]

Early preclinical studies in the 1990s established the potent in vitro antiproliferative effects of this compound on various cancer cell lines, including histiocytic lymphoma and breast cancer cells, where it was found to be 50 to 100 times more potent than 1α,25(OH)2D3.[7] Subsequent in vivo studies in animal models of cancer confirmed its anti-tumor activity and, crucially, its reduced calcemic effect compared to the natural hormone.[6][9] These promising preclinical results paved the way for clinical evaluation in cancer patients.[1]

Phase I clinical trials were conducted to determine the maximum tolerated dose of this compound in patients with advanced cancers, such as breast and colorectal cancer.[4][10] These trials confirmed that the low calcemic activity observed in animal studies was reproducible in humans.[1] Phase II trials further explored the efficacy of this compound in specific cancer types, including inoperable pancreatic cancer.[5] While objective tumor responses were limited in advanced disease, some patients experienced disease stabilization.[4][5]

Mechanism of Action

The biological effects of this compound are primarily mediated through its interaction with the vitamin D receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[8][11] Upon binding to this compound, the VDR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[8][11]

The enhanced antiproliferative and pro-differentiating activity of this compound compared to 1α,25(OH)2D3 is attributed to several factors, including its high affinity for the VDR and the increased stability of the ligand-VDR-RXR complex on the VDRE.[8] This leads to a more potent and sustained regulation of gene expression.

Key signaling pathways and cellular processes modulated by this compound include:

-

Cell Cycle Arrest: this compound induces a G0/G1 phase cell cycle arrest in cancer cells.[9][12] This is associated with the upregulation of cyclin-dependent kinase inhibitors such as p21(WAF1/CIP1) and p27(KIP1).[9]

-

Induction of Apoptosis: this compound promotes programmed cell death in cancer cells.[2][13] The apoptotic mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspases.[13][14] Studies have also shown that this compound-induced apoptosis can be p53-independent and may involve the activation of the p38 MAP kinase pathway and suppression of the ERK pathway.[14][15]

-

Modulation of Growth Factor Signaling: this compound has been shown to interfere with growth factor signaling pathways that are crucial for cancer cell proliferation. For instance, it can inhibit the phosphorylation of AKT and MAPK, key downstream effectors of EGFR and HER2 signaling.[16]

-

Induction of Differentiation: In certain cancer cell types, this compound promotes cellular differentiation, leading to a less malignant phenotype.[2][7]

It is noteworthy that some studies suggest that this compound may also exert some of its effects through non-genomic pathways that are independent of the nuclear VDR.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Cell Line | Cancer Type | Parameter | This compound Value | 1α,25(OH)2D3 Value | Reference |

| U937 | Histiocytic Lymphoma | Proliferation Inhibition | 50-100x more potent | - | [7] |

| MCF-7 | Breast Cancer | Proliferation Inhibition | 50-100x more potent | - | [7] |

| PC-3 | Prostate Cancer | Proliferation Inhibition | Significant at 0.1 µM | - | [17] |

| B-CLL | B-cell Chronic Lymphocytic Leukemia | LD50 | 2.1 x 10⁻⁸ M | - | [14] |

Table 2: In Vivo Anti-Tumor Efficacy and Calcemic Effects of this compound

| Animal Model | Cancer Type | This compound Dose | Anti-Tumor Effect | Calcemic Effect | Reference |

| Rat | Mammary Tumors | 0.5 µg/kg | Significant tumor growth inhibition | No significant increase in serum calcium | [13] |

| Rat | Mammary Tumors | 1.0 & 2.5 µg/kg | Substantial tumor regression | Hypercalcemia | [13] |

| Mouse | Head and Neck Squamous Cell Carcinoma | - | Significant decrease in tumor growth | No hypercalcemia | [9] |

| Mouse | Hormone-induced Mammary Cancer | - | Decreased tumor growth rate, some regression | - | [18] |

Table 3: Clinical Trial Data for this compound

| Phase | Cancer Type(s) | Dose Range | Key Findings | Reference |

| I | Advanced Breast and Colorectal Cancer | 0.15 - 17.0 µg/m²/day | Tolerable dose around 7 µg/m²/day; dose-dependent hypercalcemia; 6 patients had stable disease for >90 days. | [4][10] |

| II | Inoperable Pancreatic Cancer | Dose escalation until hypercalcemia (most tolerated 10-15 µ g/day ) | No objective responses; 5 of 14 evaluable patients had stable disease. | [5] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate this compound.

In Vitro Cell Proliferation Assay

-

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum.[17]

-

Treatment: Cells are seeded in multi-well plates and, after a period of attachment, treated with various concentrations of this compound or vehicle control (e.g., ethanol).[17]

-

Proliferation Measurement: Cell proliferation is measured at different time points (e.g., 7 and 12 days) using methods such as:

-

[³H]-Thymidine Incorporation: Cells are incubated with [³H]-thymidine, which is incorporated into the DNA of proliferating cells. The amount of incorporated radioactivity is measured using a scintillation counter and is proportional to the rate of cell division.[17]

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

-

Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) cells. IC50 values (the concentration of the drug that inhibits cell growth by 50%) can be calculated.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy and systemic toxicity (e.g., hypercalcemia) of this compound in animal models.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) or syngeneic models are used.[9]

-

Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the animals to establish tumors.[9]

-

Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. This compound is administered through various routes, such as oral gavage or intraperitoneal injection, at different doses and schedules.[9][13]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Toxicity Assessment: Animal body weight is monitored as an indicator of general health. Blood samples are collected at the end of the study to measure serum calcium levels.[9][13]

-

Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to compare the tumor growth between the treated and control groups.

-

Apoptosis Assays

-

Objective: To determine if this compound induces apoptosis in cancer cells.

-

Methodology:

-

Cell Treatment: Cancer cells are treated with this compound for various durations.

-

Apoptosis Detection: Apoptosis can be detected using several methods:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[13]

-

Cell Death ELISA: This assay quantifies cytoplasmic histone-associated DNA fragments (nucleosomes).[13]

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Western Blotting for Apoptosis-Related Proteins: The expression levels of proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspases, are analyzed by Western blotting.[13][14]

-

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.

References

- 1. Seocalcitol (this compound): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel vitamin D analog with strong antiproliferative and differentiation-inducing effects on target cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. A phase I study of the vitamin D analogue this compound in patients with advanced breast and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase II trial of the vitamin D analogue Seocalcitol (EB1089) in patients with inoperable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EB1089: a new vitamin D analogue that inhibits the growth of breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a novel vitamin D analogue, has strong antiproliferative and differentiation inducing effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Action of low calcemic 1alpha,25-dihydroxyvitamin D3 analogue EB1089 in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A phase I study of the vitamin D analogue this compound in patients with advanced breast and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The vitamin D receptor agonist EB1089 can exert its antiviral activity independently of the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. EB1089, a synthetic analogue of vitamin D, induces apoptosis in breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The vitamin D3 analog EB1089 induces apoptosis via a p53-independent mechanism involving p38 MAP kinase activation and suppression of ERK activity in B-cell chronic lymphocytic leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The vitamin D3 analog EB1089 induces apoptosis via a p53-independent mechanism involving p38 MAP kinase activation and … [ouci.dntb.gov.ua]

- 16. The addition of calcitriol or its synthetic analog EB1089 to lapatinib and neratinib treatment inhibits cell growth and promotes apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The in vitro effect of vitamin D3 analogue EB-1089 on a human prostate cancer cell line (PC-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. EB1089, a vitamin D receptor agonist, reduces proliferation and decreases tumor growth rate in a mouse model of hormone-induced mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

seocalcitol (EB 1089) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seocalcitol, also known as EB 1089, is a synthetic analog of calcitriol, the active form of Vitamin D3. It has garnered significant interest in the field of oncology due to its potent anti-proliferative, pro-differentiative, and pro-apoptotic effects on a wide range of cancer cells.[1][2] A key advantage of seocalcitol is its reduced calcemic activity compared to calcitriol, making it a more favorable candidate for therapeutic applications.[1][2][3][4] This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental methodologies associated with seocalcitol.

Chemical Structure and Properties

Seocalcitol is characterized by a modified side chain structure, which includes 26,27-dimethyl groups and two double bonds, contributing to its increased potency and reduced calcemic side effects.[1]

Chemical Structure

Image of the chemical structure of Seocalcitol (this compound) should be included here. (A visual representation of the 2D chemical structure would be placed here in a full whitepaper).

Physicochemical Properties

A summary of the key physicochemical properties of seocalcitol is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | trans-(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | [5] |

| Synonyms | This compound, CB-1089 | [5] |

| CAS Number | 134404-52-7 | [3][5] |

| Molecular Formula | C30H46O3 | [3][5][6] |

| Molecular Weight | 454.7 g/mol | [5][6] |

| Appearance | White solid | [3][7] |

| Melting Point | 123-125 °C | [3] |

| Solubility | Soluble in DMSO, DMF, and Ethanol. Soluble in Ethanol:PBS (pH 7.2) (1:2) at 0.33 mg/mL. | [3][8] |

| Storage | Store at -20°C | [3][7] |

Biological and Pharmacological Properties

Seocalcitol exhibits potent anti-cancer properties, primarily through its interaction with the Vitamin D Receptor (VDR).[5][7] It is reported to be 50-200 times more potent than calcitriol in regulating cell growth and differentiation.[2][3][4][9]

| Property | Description | Value | Reference |

| Mechanism of Action | Binds to and activates the Vitamin D Receptor (VDR), leading to the regulation of gene expression involved in cell cycle arrest, differentiation, and apoptosis. | - | [5] |

| Primary Target | Vitamin D Receptor (VDR) | - | [7] |

| Binding Affinity (Kd) | Binds to VDR from human osteosarcoma MG-63 cells. | 0.27 nM | [6][10] |

| IC50 | Inhibits proliferation of SKHEP-1 hepatocellular carcinoma cells. | 460.99 nM | [7] |

| Biological Effects | Induces cell differentiation, inhibits cell proliferation, and promotes apoptosis in various cancer cell lines. | - | [1][11] |

| In Vivo Efficacy | Inhibits tumor growth in animal models of hepatocellular and pancreatic cancer. | - | [11][12] |

| Clinical Significance | Has been investigated in Phase I and II clinical trials for various cancers, including hepatocellular carcinoma and pancreatic cancer. | - | [1][11][13][14] |

| Key Advantage | Exhibits significantly reduced hypercalcemic effects compared to calcitriol. | - | [1][2][12] |

Signaling Pathways

The biological effects of seocalcitol are predominantly mediated through the classical Vitamin D Receptor (VDR) signaling pathway. However, evidence for VDR-independent mechanisms also exists.

VDR-Dependent Signaling Pathway

The primary mechanism of action of seocalcitol involves its binding to the cytosolic VDR. This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The seocalcitol-VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in cell cycle regulation (e.g., up-regulation of p21 and p27), apoptosis (e.g., altering the Bcl-2/Bax ratio), and cellular differentiation.[2]

Caption: VDR-Dependent Signaling Pathway of Seocalcitol.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in seocalcitol research.

Cell Proliferation Assay (CCK-8)

This assay is used to determine the effect of seocalcitol on the proliferation of cancer cells.

Principle: The Cell Counting Kit-8 (CCK-8) utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[15][16]

-

Treatment: Treat the cells with various concentrations of seocalcitol (e.g., 1-1000 nM) and a vehicle control (e.g., DMSO).[12]

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[15][17]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[18][19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is employed to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to label the 3'-hydroxyl termini of DNA breaks with labeled dUTP.[20][21] These labeled ends can then be visualized using fluorescence microscopy or flow cytometry.[22]

Methodology:

-

Sample Preparation: Culture and treat cells with seocalcitol as described for the proliferation assay.

-

Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

-

TUNEL Reaction: Incubate the fixed and permeabilized cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP.[20]

-

Washing: Wash the cells to remove unincorporated nucleotides.

-

Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI to visualize all cells.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained).[20]

Western Blot Analysis of Bcl-2 and Bax

Western blotting is used to determine the expression levels of key apoptosis-regulating proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Principle: This technique separates proteins by size using SDS-PAGE, transfers them to a membrane, and then detects specific proteins using antibodies.

Methodology:

-

Protein Extraction: Lyse seocalcitol-treated and control cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.[23]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[24]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[23]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[23]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

-

Densitometry Analysis: Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control to determine changes in their expression levels and the Bax/Bcl-2 ratio.[25]

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of seocalcitol's anti-cancer effects.

Caption: General workflow for in vitro studies of seocalcitol.

Conclusion

Seocalcitol (this compound) is a promising anti-cancer agent that demonstrates potent anti-proliferative and pro-apoptotic activities with a favorable safety profile regarding calcemic effects. Its primary mechanism of action through the Vitamin D Receptor signaling pathway is well-characterized, leading to the modulation of key genes involved in cell fate. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the therapeutic potential of seocalcitol and other VDR agonists in various cancer models. Further research and clinical trials are essential to fully elucidate its efficacy and role in cancer therapy.[26]

References

- 1. This compound, a novel vitamin D analog with strong antiproliferative and differentiation-inducing effects on target cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Seocalcitol | 134404-52-7 [m.chemicalbook.com]

- 4. Seocalcitol (this compound) A Vitamin D Analogue of Anti-cancer Potenti...: Ingenta Connect [ingentaconnect.com]

- 5. Seocalcitol | C30H46O3 | CID 5288149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Seocalcitol - MedChem Express [bioscience.co.uk]

- 7. apexbt.com [apexbt.com]

- 8. caymanchem.com [caymanchem.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A phase II trial of the vitamin D analogue Seocalcitol (EB1089) in patients with inoperable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of hepatocellular cancer by EB1089: in vitro and in vive study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A phase II trial of the vitamin D analogue Seocalcitol (EB1089) in patients with inoperable pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A phase II study of the vitamin D analogue Seocalcitol in patients with inoperable hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ptglab.com [ptglab.com]

- 16. toolsbiotech.com [toolsbiotech.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. cdn.thewellbio.com [cdn.thewellbio.com]

- 20. opentrons.com [opentrons.com]

- 21. TUNEL assay - Wikipedia [en.wikipedia.org]

- 22. TUNEL staining [abcam.com]

- 23. benchchem.com [benchchem.com]

- 24. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 25. researchgate.net [researchgate.net]

- 26. Seocalcitol (this compound): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of EB 1089 with the Vitamin D Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EB 1089 (Seocalcitol) is a synthetic analog of the biologically active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol). It has garnered significant interest in the scientific community for its potent anti-proliferative and differentiation-inducing effects on various cancer cells, coupled with a reduced risk of hypercalcemia compared to calcitriol.[1][2] The therapeutic potential of this compound is primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a wide array of genes involved in cellular growth, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the binding affinity of this compound to the VDR, detailing quantitative binding data, experimental protocols for assessing this interaction, and the downstream signaling consequences of this binding event.

Quantitative Analysis of this compound Binding to the Vitamin D Receptor

The affinity of this compound for the VDR has been quantified using various metrics, including the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the relative binding affinity (RBA). These parameters are crucial for understanding the potency and selectivity of this compound as a VDR agonist.

| Ligand | Parameter | Value | Tissue/System | Reference |

| This compound | Kd | 0.48 ± 0.04 nM | Mouse Kidney | [3] |

| Kd | 1.43 ± 0.19 nM | Mouse Intestine | [3] | |

| 1α,25(OH)2D3 (Calcitriol) | Kd | 0.40 ± 0.95 nM | Mouse Kidney | [3] |

| Kd | 0.85 ± 0.06 nM | Mouse Intestine | [3] |

Note: Lower Kd values indicate higher binding affinity. The data indicates that this compound has a comparable high affinity for the VDR in the kidney as the natural ligand, calcitriol. However, its affinity is slightly lower in the intestine, which may contribute to its reduced calcemic effects.[3]

Experimental Protocols for Assessing VDR Binding Affinity

The determination of binding affinity constants is typically achieved through competitive radioligand binding assays. A commonly employed method is the hydroxyapatite (HAP) assay.

Competitive Radioligand Binding Assay using Hydroxyapatite

This assay measures the ability of a non-labeled ligand (e.g., this compound) to compete with a radiolabeled ligand (e.g., [3H]-1α,25(OH)2D3) for binding to the VDR.

Materials:

-

VDR Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: [3H]-1α,25(OH)2D3 (Tritiated Calcitriol) at a concentration at or below its Kd.

-

Test Compound: this compound at serial dilutions.

-

Unlabeled Ligand: A high concentration of unlabeled 1α,25(OH)2D3 for determining non-specific binding.

-

Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Separation Method: Hydroxylapatite (HAP) slurry.

-

Scintillation Cocktail & Counter.

Procedure:

-

Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.

-

Reaction Setup: In microcentrifuge tubes, combine the VDR source, [3H]-1α,25(OH)2D3, and either the assay buffer (for total binding), a serial dilution of this compound, or a high concentration of unlabeled calcitriol (for non-specific binding).

-

Incubation: Incubate the mixtures at 4°C for 16-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

Add an equal volume of ice-cold HAP slurry to each tube.

-

Vortex and incubate on ice for 15-20 minutes with intermittent vortexing.

-

Centrifuge the tubes to pellet the HAP, which binds the VDR-ligand complex.

-

Carefully aspirate and discard the supernatant containing the unbound radioligand.

-

Wash the HAP pellet with wash buffer multiple times to remove any remaining unbound radioligand.

-

-

Quantification:

-

Resuspend the final HAP pellet in a scintillation cocktail.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand).

-

The Kd can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Signaling Pathways Activated by this compound

Upon binding to the VDR, this compound initiates a cascade of molecular events that ultimately lead to changes in gene expression and cellular function.

The Classical Genomic Pathway

The primary mechanism of action for this compound is through the classical genomic pathway of the VDR.

-

Ligand Binding and Conformational Change: this compound enters the cell and binds to the ligand-binding pocket of the VDR, which can be located in the cytoplasm or the nucleus. This binding induces a conformational change in the VDR.

-

Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).

-

Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

-

Recruitment of Co-regulators: The DNA-bound heterodimer recruits a complex of co-activator or co-repressor proteins. These co-regulators modify chromatin structure, making the DNA more or less accessible for transcription.

-

Regulation of Gene Transcription: The entire complex modulates the transcription of target genes, leading to either an increase or decrease in their mRNA and subsequent protein levels.

Downstream Transcriptional Targets and Cellular Effects

The activation of the VDR by this compound leads to the regulation of a diverse set of genes that mediate its anti-cancer effects. Some of the key regulated genes and pathways include:

-

Cell Cycle Arrest: this compound can induce cell cycle arrest, in part, by upregulating the expression of cell cycle inhibitors like p21 and p27Kip1.[4][5] It has also been shown to increase the expression of PTEN, a tumor suppressor that plays a role in cell cycle control.[4]

-

Apoptosis: this compound promotes apoptosis (programmed cell death) in cancer cells.[6] This can be mediated by altering the expression of apoptosis-related genes.

-

DNA Repair: Studies have shown that this compound can induce the expression of the Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45α), which is involved in DNA repair processes.[7]

-

Modulation of Other Signaling Pathways: this compound has been observed to influence other signaling pathways, including the IRE1α-JNK pathway and the TLR4/NF-κB pathway, which are involved in cellular stress responses and inflammation, respectively.[8][9]

Conclusion

This compound is a potent VDR agonist with a binding affinity comparable to the natural ligand, calcitriol, particularly in renal tissue.[3] Its ability to selectively modulate VDR activity, leading to the regulation of genes involved in cell cycle control, apoptosis, and DNA repair, underscores its therapeutic potential in oncology. The detailed understanding of its binding kinetics and downstream signaling pathways, as outlined in this guide, is essential for the continued development and application of this compound and other VDR-targeting compounds in the treatment of cancer and other proliferative diseases. Further research into the tissue-specific differences in VDR binding and the full spectrum of this compound-regulated genes will undoubtedly provide deeper insights into its mechanism of action and pave the way for more effective clinical strategies.

References

- 1. This compound, a novel vitamin D analogue, has strong antiproliferative and differentiation inducing effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Seocalcitol (this compound): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative effects of 1,25-dihydroxyvitamin D3 and this compound on mouse renal and intestinal 25-hydroxyvitamin D3-24-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Regulatory mechanism of EB1089 for hepatocarcinoma cell proliferation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of cell cycle control by vitamin D3 and its analogue, EB1089, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EB1089, a synthetic analogue of vitamin D, induces apoptosis in breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. EB1089 promotes the expression of vitamin D receptor in the intestinal epithelial cell line HT-29 and reduces lipopolysaccharide-induced inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of Seocalcitol (EB 1089): A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seocalcitol (EB 1089) is a synthetic analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3). It has demonstrated potent anti-proliferative, pro-differentiating, and pro-apoptotic effects in a variety of cancer cell lines, with significantly lower calcemic activity compared to its natural counterpart, making it a promising candidate for cancer therapy.[1][2] This technical guide provides an in-depth exploration of the downstream signaling pathways activated by this compound, presenting key quantitative data, detailed experimental methodologies, and comprehensive pathway diagrams to facilitate a deeper understanding of its molecular mechanisms of action.

Core Signaling Pathways Activated by this compound

This compound exerts its cellular effects primarily through the activation of the Vitamin D Receptor (VDR), a nuclear receptor that modulates gene transcription.[3][4] However, evidence also suggests the existence of non-genomic pathways.[5] The major downstream effects of this compound signaling culminate in cell cycle arrest and apoptosis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell types, including breast, colorectal, and B-cell chronic lymphocytic leukemia (B-CLL) cells.[6][7][8] This programmed cell death is orchestrated through the modulation of key regulatory proteins.

Key Molecular Events in this compound-Induced Apoptosis:

-

Modulation of Bcl-2 Family Proteins: this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and Mcl-1.[6][8] In some colorectal cancer cell lines, it consistently increases the levels of the pro-apoptotic protein Bak.[7] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members is a critical step in initiating the apoptotic cascade.

-

Caspase Activation: The apoptotic signaling cascade initiated by this compound converges on the activation of caspases, the executive enzymes of apoptosis. Specifically, downstream activation of caspase-3 has been observed.[8] The pan-caspase inhibitor Z-VAD-FMK and the caspase-9 inhibitor Z-LEHD-FMK can partially abrogate the apoptotic effects of this compound.[8][9]

Diagram of this compound-Induced Apoptosis Pathway:

Caption: this compound-induced apoptosis pathway.

Cell Cycle Arrest

A primary mechanism of the anti-proliferative action of this compound is the induction of cell cycle arrest, predominantly in the G1 phase.[7][10][11] This blockage of cell cycle progression is mediated by the modulation of cyclin-dependent kinases (CDKs) and their inhibitors (CDKIs).

Key Molecular Events in this compound-Induced G1 Arrest:

-

Upregulation of CDKIs: this compound treatment leads to a time- and concentration-dependent increase in the expression of the CDKIs p21 and p27.[3][12][13]

-

Inhibition of CDK Activity: The increased levels of p21 and p27 lead to their enhanced binding to and inhibition of G1-specific CDKs, particularly CDK2, CDK4, and CDK6.[10][12][13]

-

Hypophosphorylation of Retinoblastoma Protein (Rb): The inhibition of CDK activity results in the accumulation of the hypophosphorylated, active form of the Rb protein.[10][11] Hypophosphorylated Rb sequesters the E2F transcription factor, preventing the expression of genes required for S-phase entry.

-

Downregulation of Cyclins: A decrease in the protein levels of cyclin A and cyclin D1 has also been observed following this compound treatment.[10][12]

Diagram of this compound-Induced Cell Cycle Arrest Pathway:

Caption: this compound-induced G1 cell cycle arrest.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways play a crucial role in regulating cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate the activity of key MAPK pathways.[8]

Key Molecular Events in this compound-Modulated MAPK Signaling:

-

Activation of p38 MAPK: In B-CLL cells, this compound-induced apoptosis is preceded by the activation of p38 MAPK.[8][9]

-

Suppression of ERK Activity: Concurrently with p38 MAPK activation, this compound suppresses the activity of the Extracellular signal-Regulated Kinase (ERK).[8][9] The ERK pathway is often associated with cell survival and proliferation, and its inhibition by this compound likely contributes to the compound's anti-cancer effects. The combination of calcitriol or EB1089 with tyrosine kinase inhibitors (TKIs) like lapatinib or neratinib leads to a more effective inhibition of AKT and MAPK phosphorylation.[14]

-

Inhibition of IRE1α-JNK Signaling: In breast cancer cells, this compound has been shown to inhibit the IRE1α-JNK signaling pathway, which is involved in the unfolded protein response and can promote cell survival.[15]

Diagram of this compound-Modulated MAPK Signaling:

Caption: Modulation of MAPK signaling by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Comparative Potency of this compound and 1α,25(OH)2D3

| Parameter | Cell Line/Model | Fold Potency Increase (this compound vs. 1α,25(OH)2D3) | Reference |

| Anti-proliferative effect | Breast cancer cells | 100-fold | [7] |

| Regulation of cell growth and differentiation | In vitro and in vivo models | 50-200 times | [1] |

| Inhibition of proliferation | U937 and MCF-7 cells | 50 to 100 times | [16] |

| Reduction of viable cell number | MCF-7 cells | ~50-fold | [11] |

Table 2: In Vitro Efficacy of this compound

| Cell Line | Parameter | Value | Reference |

| B-CLL | LD50 | 2.1 x 10-8 M (± 1.4 x 10-8 M) | [8][9] |

| NCI-H929 Myeloma Cells | Concentration for G1 arrest | 1 x 10-8 M | [10] |

| MCF-7 Breast Cancer Cells | Concentration for apoptosis | 10 nM | [6] |

Table 3: In Vivo Efficacy and Dosing of this compound

| Animal Model | Treatment Dose | Outcome | Reference |

| Nitrosomethylurea-induced rat mammary tumors | 0.5 µg/kg body weight | Significant inhibition of tumor progression | [6] |

| Nitrosomethylurea-induced rat mammary tumors | 1 and 2.5 µg/kg body weight | Substantial regression of tumors | [6] |

| Phase I Clinical Trial (Advanced breast and colorectal cancer) | 0.15 to 17.0 µg/m²/day | MTD estimated around 7 µg/m²/day | [17] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to study the effects of this compound.

Apoptosis Assays

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

-

Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

General Protocol:

-

Fix cells or tissue sections with 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.

-

Incubate with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP.

-

Wash and counterstain nuclei with a DNA dye (e.g., DAPI).

-

Visualize and quantify apoptotic cells using fluorescence microscopy.[6]

-

Cell Death Detection ELISA

-

Principle: Quantifies cytoplasmic histone-associated DNA fragments (nucleosomes).

-

General Protocol:

-

Lyse treated and control cells to release cytoplasmic contents.

-

Add the cell lysate to a microplate coated with anti-histone antibodies.

-

Add a second anti-DNA antibody conjugated to peroxidase.

-

Add a colorimetric peroxidase substrate (e.g., ABTS).

-

Measure the absorbance at the appropriate wavelength to quantify the amount of nucleosomes.[6]

-

Western Blot Analysis

-

Principle: Detects and quantifies specific proteins in a sample.

-

General Protocol:

-

Lyse cells in RIPA buffer and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bak, p21, p27, phospho-p38).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[6]

-

Diagram of Western Blot Workflow:

Caption: General workflow for Western blot analysis.

Cell Cycle Analysis by Flow Cytometry

-

Principle: Quantifies the DNA content of individual cells to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

General Protocol:

-

Harvest and wash cells.

-

Fix cells in cold 70% ethanol.

-

Treat cells with RNase A to remove RNA.

-

Stain cells with a fluorescent DNA-intercalating dye (e.g., propidium iodide).

-

Analyze the stained cells using a flow cytometer.

-

Deconvolute the resulting DNA content histogram to determine the percentage of cells in each cell cycle phase.[11]

-

Conclusion

This compound activates a complex network of downstream signaling pathways that ultimately lead to the inhibition of cancer cell proliferation and the induction of cell death. Its ability to induce apoptosis through the intrinsic pathway, arrest the cell cycle in the G1 phase via the upregulation of CDKIs, and modulate MAPK signaling highlights its multifaceted anti-cancer properties. The significantly reduced hypercalcemic risk of this compound compared to 1α,25(OH)2D3 makes it a particularly attractive therapeutic candidate.[1][17] Further research into the intricate molecular interactions and the potential for combination therapies will be crucial in fully realizing the clinical potential of this promising vitamin D analog.

References

- 1. Seocalcitol (this compound): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel vitamin D analog with strong antiproliferative and differentiation-inducing effects on target cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Vitamin D receptor-dependent inhibition of mammary tumor growth by EB1089 and ultraviolet radiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The vitamin D receptor agonist EB1089 can exert its antiviral activity independently of the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EB1089, a synthetic analogue of vitamin D, induces apoptosis in breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The vitamin D3 analog EB1089 induces apoptosis via a p53-independent mechanism involving p38 MAP kinase activation and suppression of ERK activity in B-cell chronic lymphocytic leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Cell cycle arrest induced by the vitamin D(3) analog EB1089 in NCI-H929 myeloma cells is associated with induction of the cyclin-dependent kinase inhibitor p27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative effects of 1,25(OH)2D3 and EB1089 on cell cycle kinetics and apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of cell cycle control by vitamin D3 and its analogue, EB1089, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. The addition of calcitriol or its synthetic analog EB1089 to lapatinib and neratinib treatment inhibits cell growth and promotes apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound, a novel vitamin D analogue, has strong antiproliferative and differentiation inducing effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A phase I study of the vitamin D analogue this compound in patients with advanced breast and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Efficacy of EB 1089: A Technical Overview for Cancer Research

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro effects of EB 1089 (Seocalcitol), a synthetic analog of Vitamin D, on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. Herein, we summarize key quantitative data, provide detailed experimental methodologies for the replication of pivotal studies, and visualize the core signaling pathways modulated by this potent anti-cancer agent.

Abstract

This compound, a second-generation calcitriol analog, has demonstrated significant anti-proliferative, pro-apoptotic, and differentiation-inducing properties across a spectrum of cancer cell lines in vitro. Its mechanism of action is primarily mediated through the Vitamin D Receptor (VDR), initiating a cascade of genomic and non-genomic events that collectively inhibit cancer cell growth. Notably, this compound exhibits a superior potency in vitro compared to its natural counterpart, 1,25-dihydroxyvitamin D3, often with a reduced calcemic effect, making it a compound of high interest for clinical development. This guide consolidates the current understanding of its in vitro efficacy and underlying molecular mechanisms.

Data Presentation: Anti-Proliferative and Pro-Apoptotic Effects of this compound

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in peer-reviewed literature.

| Cell Line | Cancer Type | Effect | Concentration | Notes |

| MCF-7 | Breast Cancer | 50-100 times more potent than 1,25(OH)2D3 in inhibiting proliferation | Not specified | Growth inhibition is accompanied by induction of differentiation.[1] |

| U937 | Histiocytic Lymphoma | 50-100 times more potent than 1,25(OH)2D3 in inhibiting proliferation | Not specified | Growth inhibition is accompanied by induction of differentiation.[1] |

| PC-3 | Prostate Cancer | Significant dose-dependent inhibition of cell growth (40-70% of control) | Maximum inhibition at 0.1 µmol/L | Measured by ³H-thymidine incorporation after 7 and 12 days.[2] |

| NCI-H929 | Myeloma | Efficiently induced G1 arrest | 1 x 10⁻⁸ M | Associated with induction of p27 and reduction of CDK2 activity.[3] |

| NCI-H929 | Myeloma | Synergistic inhibition of proliferation with TGF-β1 | 1 x 10⁻⁸ M | Combined treatment synergistically induces apoptosis.[4] |

| HT-29 | Colon Cancer | Promoted VDR expression and reduced LPS-induced inflammation | Not specified | Pretreatment reduced LPS-induced apoptosis.[5] |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. Upon binding to the VDR, the this compound-VDR complex translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, regulating their transcription.

Cell Cycle Regulation Pathway

A primary mechanism of this compound's anti-proliferative effect is the induction of G1 cell cycle arrest. This is achieved through the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27. These proteins inhibit the activity of cyclin-CDK complexes, preventing the phosphorylation of the retinoblastoma protein (pRb) and thereby blocking the entry of the cell into the S phase.

Apoptosis Induction Pathway

This compound promotes apoptosis in cancer cells through the modulation of the Bcl-2 family of proteins. It has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins like Bak. This shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.

MAPK/ERK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is often hyperactivated in cancer, promoting proliferation and survival. In some cellular contexts, this compound has been shown to suppress the activity of the ERK pathway, contributing to its anti-cancer effects.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of this compound's effects.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (in a suitable solvent, e.g., ethanol or DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cancer cell lines cultured on coverslips or in chamber slides

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound at the desired concentration and for the appropriate duration. Include a positive control (e.g., DNase I treatment) and a negative control (untreated cells).

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15-30 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time period.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

-

Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to analyze changes in the expression of proteins involved in the pathways modulated by this compound, such as Bcl-2 and p21.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The in vitro data strongly support the potential of this compound as a potent anti-cancer agent. Its ability to induce cell cycle arrest, promote apoptosis, and modulate key signaling pathways in a variety of cancer cell lines underscores its therapeutic promise. The detailed protocols provided in this guide are intended to facilitate further research into the mechanisms of action of this compound and to aid in the development of novel therapeutic strategies for cancer treatment.

References

- 1. This compound, a novel vitamin D analogue, has strong antiproliferative and differentiation inducing effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The in vitro effect of vitamin D3 analogue EB-1089 on a human prostate cancer cell line (PC-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell cycle arrest induced by the vitamin D(3) analog EB1089 in NCI-H929 myeloma cells is associated with induction of the cyclin-dependent kinase inhibitor p27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The induction of apoptosis by a combined 1,25(OH)2D3 analog, EB1089 and TGF-beta1 in NCI-H929 multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EB1089 promotes the expression of vitamin D receptor in the intestinal epithelial cell line HT-29 and reduces lipopolysaccharide-induced inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

EB 1089: A Deep Dive into Vitamin D Analog-Induced Gene Expression Changes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EB 1089, a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), has demonstrated potent anti-proliferative and pro-differentiating effects in a variety of cancer cell lines. These effects are primarily mediated through the modulation of gene expression, driven by the activation of the Vitamin D Receptor (VDR). This technical guide provides a comprehensive overview of the gene expression changes induced by this compound, detailing the core signaling pathways, experimental methodologies to assess these changes, and a summary of key regulated genes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting the vitamin D signaling axis.

Introduction

The active form of vitamin D, calcitriol, is a pleiotropic hormone that regulates a wide array of biological processes, including calcium homeostasis, immune function, and cellular growth and differentiation. Its potent anti-proliferative effects have made the vitamin D signaling pathway an attractive target for cancer therapy. However, the clinical utility of calcitriol is limited by its hypercalcemic side effects. This compound (Seocalcitol) was developed as a synthetic analog of calcitriol with a more favorable therapeutic window, exhibiting enhanced anti-cancer activity and reduced calcemic potential.

The primary mechanism of action of this compound involves its binding to the Vitamin D Receptor (VDR), a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR). Upon ligand binding, the VDR/RXR complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This guide will explore the downstream consequences of this interaction, focusing on the specific gene expression alterations that underpin the anti-neoplastic effects of this compound.

Core Signaling Pathway: The VDR/RXR-Mediated Gene Regulation

The canonical signaling pathway initiated by this compound is the VDR/RXR-mediated transcriptional regulation. The binding of this compound to the VDR induces a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor complexes, which in turn dictates the transcriptional fate of target genes.

This compound Induced Gene Expression Changes: Quantitative Data

Treatment of cancer cells with this compound leads to significant alterations in the expression of a multitude of genes involved in critical cellular processes such as cell cycle regulation, apoptosis, and differentiation. The following tables summarize the quantitative data from microarray analyses of squamous cell carcinoma (SCC25) and breast cancer (MCF-7) cell lines treated with this compound.

Up-regulated Genes in SCC25 Cells

A microarray analysis of SCC25 cells treated with this compound identified 38 up-regulated target genes. These genes are involved in various cellular functions, including cell adhesion, growth factor signaling, and transcriptional regulation.

| Gene Symbol | Gene Name | Putative Function | Fold Change (this compound vs. Control) |

| GADD45A | Growth arrest and DNA-damage-inducible, alpha | Cell cycle arrest, DNA repair | >2 |

| SGK1 | Serum/glucocorticoid regulated kinase 1 | Cell survival, proliferation | >2 |

| CLMN | Calmin | Calcium binding | >2 |

| GPRC5A | G protein-coupled receptor, class C, group 5, member A | Signal transduction | >2 |

| IGFBP3 | Insulin-like growth factor binding protein 3 | Apoptosis, cell growth | >2 |

| DUSP10 | Dual specificity phosphatase 10 | Signal transduction (MAPK pathway) | >2 |

| ADM | Adrenomedullin | Vasodilation, cell growth | >2 |

| G0S2 | G0/G1 switch gene 2 | Apoptosis | >2 |

| Other genes... | ... | ... | >2 |

Note: The exact fold changes and p-values for all 38 genes were not publicly available in the reviewed literature. The table represents a selection of genes with a reported fold change of greater than 2.

Gene Expression Changes in MCF-7 Breast Cancer Cells

In MCF-7 breast cancer cells, this compound has been shown to modulate the expression of key genes involved in apoptosis and cell cycle control.

| Gene Symbol | Gene Name | Regulation | Effect |

| BCL2 | B-cell CLL/lymphoma 2 | Down-regulated | Pro-apoptotic |

| CLU | Clusterin | Up-regulated | Associated with apoptosis |

| CTSB | Cathepsin B | Up-regulated | Associated with apoptosis |

| CCNA1 | Cyclin A1 | Down-regulated | Cell cycle arrest (G1) |

| CDKN1A (p21) | Cyclin dependent kinase inhibitor 1A | Up-regulated | Cell cycle arrest (G1) |

| CDKN1B (p27) | Cyclin dependent kinase inhibitor 1B | Up-regulated | Cell cycle arrest (G1) |

| BAK1 | BCL2 antagonist/killer 1 | Up-regulated | Pro-apoptotic |

Key Cellular Processes Modulated by this compound

The gene expression changes induced by this compound culminate in the modulation of critical cellular processes, primarily leading to the inhibition of cancer cell growth.

Cell Cycle Arrest

This compound is a potent inducer of G1 phase cell cycle arrest in various cancer cell lines.[1][2] This is achieved through the up-regulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and the down-regulation of cyclins like Cyclin A.[1] This concerted action leads to the inhibition of cyclin-dependent kinases (CDKs), preventing the phosphorylation of the retinoblastoma protein (pRb) and thereby halting the cell cycle at the G1/S checkpoint.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in several cancer models.[1][2] The apoptotic cascade is initiated through the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound treatment leads to the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of pro-apoptotic proteins such as Bak.[2] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members results in the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to cell death.

Experimental Protocols